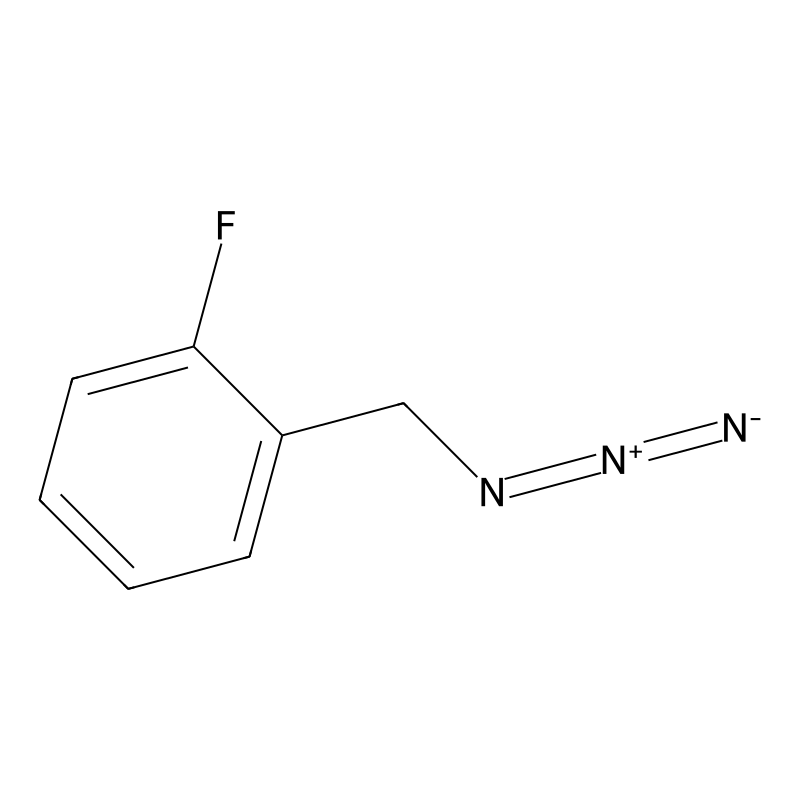1-(Azidomethyl)-2-fluorobenzene

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Bioconjugation:
-(Azidomethyl)-2-fluorobenzene (1-AMF) finds application in bioconjugation, a technique for linking biomolecules like antibodies, proteins, and nucleic acids to other molecules or surfaces. This linkage enables various research applications, including:
- Targeted drug delivery: 1-AMF can be used to attach drugs to specific molecules within cells, improving drug efficacy and reducing side effects.
- Imaging and diagnostics: Biomolecules labeled with 1-AMF can be used for in vivo imaging techniques like positron emission tomography (PET) and fluorescence microscopy, aiding in disease diagnosis and monitoring.
- Biosensors: 1-AMF can be employed in the development of biosensors, which detect specific biological targets. The molecule's azide group allows for conjugation with various probes, enabling the detection of biomolecules like enzymes or DNA.
Click Chemistry:
-AMF participates in click chemistry, a powerful tool for efficient and selective chemical reactions. The azide group in 1-AMF readily reacts with strained alkynes via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form a stable triazole ring. This reaction's high yield, biocompatibility, and orthogonality to other biological functionalities make it valuable in various research fields, including:
- Drug discovery: Click chemistry using 1-AMF facilitates the rapid synthesis and evaluation of potential drug candidates by enabling the attachment of diverse functional groups to drug scaffolds.
- Polymer chemistry: 1-AMF can be incorporated into polymers, allowing for the introduction of specific functionalities or attachment of biomolecules for targeted applications in drug delivery or biomaterials.
- Surface modification: Click chemistry with 1-AMF enables the functionalization of various surfaces, such as nanoparticles or cell membranes, for specific interactions or targeted drug delivery.
Organic Synthesis:
-AMF serves as a valuable building block in organic synthesis due to the presence of both a reactive azide group and a fluorine atom. The fluorine atom can influence the reactivity and properties of the molecule, making it useful for:
- Synthesis of fluorinated compounds: 1-AMF can be employed as a starting material for the synthesis of various fluorinated molecules with potential applications in pharmaceuticals, agrochemicals, and materials science.
- Regioselective reactions: The presence of the fluorine atom in 1-AMF can direct the course of chemical reactions, leading to the formation of specific products with desired properties.
1-(Azidomethyl)-2-fluorobenzene is an organic compound with the molecular formula and a CAS number of 62284-30-4. This compound features a benzene ring substituted with an azidomethyl group and a fluorine atom. The azido group () is known for its high reactivity, making this compound particularly useful in various
- Nucleophilic Substitution: The azide group can replace other leaving groups on the benzene ring, facilitating further functionalization.
- Reduction: The azide group can be converted into an amine using reducing agents like lithium aluminum hydride or through catalytic hydrogenation.
- Cycloaddition: It can participate in azide-alkyne cycloaddition reactions, forming stable triazole linkages, which are crucial in click chemistry .
Common Reagents and Conditions- Nucleophilic Substitution: Sodium azide in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
- Reduction: Lithium aluminum hydride or palladium on carbon with hydrogen gas.
- Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition reactions .
The azido group in 1-(Azidomethyl)-2-fluorobenzene is highly reactive and can interact with various biological targets. This reactivity allows it to participate in bioorthogonal labeling, making it valuable for studying biomolecules without disrupting their natural functions. The compound has potential implications in drug delivery systems and targeting specific cellular pathways due to its ability to modify target molecules, leading to downstream effects on cellular functions .
The synthesis of 1-(Azidomethyl)-2-fluorobenzene typically involves the following steps:
- Nucleophilic Substitution Reaction: 2-Fluorobenzyl chloride reacts with sodium azide.
- Solvent Choice: The reaction is generally conducted in a polar aprotic solvent like dimethyl sulfoxide or acetonitrile to enhance the nucleophilicity of the azide.
- Reaction Conditions: The reaction may require heating or prolonged stirring under inert conditions to ensure complete conversion and high yield .
1-(Azidomethyl)-2-fluorobenzene finds applications in various fields:
- Click Chemistry: Used for labeling biomolecules, facilitating the study of proteins and nucleic acids.
- Drug Development: Its ability to modify biological targets makes it a candidate for developing new therapeutic agents.
- Material Science: Utilized in synthesizing functional materials that require precise molecular interactions .
Research indicates that the interactions of 1-(Azidomethyl)-2-fluorobenzene with biological systems can lead to significant biochemical changes. The compound's reactivity allows it to participate in various biochemical pathways, potentially affecting enzyme activity and cellular signaling processes. Factors such as pH, temperature, and the presence of other molecules can influence these interactions, highlighting the importance of controlled experimental conditions when studying its biological effects .
Several compounds share structural similarities with 1-(Azidomethyl)-2-fluorobenzene, including:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1-Azido-2-fluorobenzene | Lacks the azidomethyl group; simpler structure. | |
| 2-Azidomethyl-1,3-difluorobenzene | Contains two fluorine atoms; different reactivity. | |
| 4-Azidomethyl-3-fluorobenzene | Different position of azido group; affects properties. |
Uniqueness of 1-(Azidomethyl)-2-fluorobenzene
The unique combination of an azidomethyl group and a fluorine atom distinguishes 1-(Azidomethyl)-2-fluorobenzene from similar compounds. This configuration enhances its reactivity profile and utility in click chemistry applications while providing specific electronic properties due to the fluorine substitution .
XLogP3
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant






